2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 67831-83-8) is a heterocyclic compound with a pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C₇H₇N₃OS, and it features a methylthio (-SMe) substituent at position 2 (Figure 1). Pyrrolo[2,3-d]pyrimidines are structurally analogous to nucleosides and antibiotics, making them pharmacologically significant . This scaffold is widely explored in drug discovery due to its versatility in substitutions at positions 2, 4, and 7, which modulate biological activity .
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-methylsulfanyl-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-4H,1H3,(H,8,9,10,11) |
InChI Key |
TUIMYXLDKWBYTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=CC2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final cyclization step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then methylated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for higher yields and purity, often using scalable reactions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.
Cyclization: It can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often using catalysts like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues within the Pyrrolo[2,3-d]pyrimidine Family
2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 67831-84-9)
- Key Difference : Replaces the methylthio group with a mercapto (-SH) group.
- Impact : The -SH group enhances nucleophilicity, enabling facile derivatization (e.g., alkylation or oxidation). However, the methylthio group in the target compound improves lipophilicity and metabolic stability .
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 1234616-34-2)
- Key Difference: Substitution at position 4 with an amino (-NH₂) group instead of a carbonyl.
- Impact: The amino group facilitates hydrogen bonding with biological targets, as seen in kinase inhibitors . In contrast, the carbonyl group in the target compound may enhance π-stacking interactions in DNA/RNA binding .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 163622-51-3)
- Key Difference : Iodine substituent at position 4.
- Impact : The bulky iodine atom enables radiolabeling for imaging studies but may reduce solubility compared to the methylthio group .
Heterocyclic Analogues with Different Fused Rings
Thieno[2,3-d]pyrimidin-4(3H)-ones
- Key Difference : Replaces the pyrrole ring with a thiophene.
- Impact: Thieno derivatives exhibit distinct biological profiles.
Pyrido[2,3-d]pyrimidin-4(3H)-ones
- Key Difference : Features a pyridine ring fused to pyrimidine.
- Impact : Pyrido derivatives like 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 33098-16-7) show higher π-electron deficiency, altering reactivity in one-pot syntheses compared to pyrrolo derivatives .
Substitution-Driven Functional Comparisons
- Electronic Effects : The methylthio group (-SMe) is electron-withdrawing, stabilizing the pyrrolo[2,3-d]pyrimidine core and directing electrophilic substitutions to specific positions .
- Conformational Flexibility : Folded conformations in pyrrolo derivatives (e.g., due to arene interactions) are influenced by substituents, impacting target binding .
Biological Activity
2-(Methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 1201784-89-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a kinase inhibitor. This article reviews the biological activity of this compound, highlighting findings from various studies, including its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C7H7N3OS
- Molecular Weight : 181.21 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine backbone, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of several derivatives that showed promising activity against multiple tyrosine kinases, which are crucial in cancer progression:
- Compound 5k : Exhibited strong inhibitory effects on EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM. This compound induced cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2 activity .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 5k | EGFR | 40 |
| Her2 | 204 | |
| VEGFR2 | 100 | |
| CDK2 | 80 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinases : The compound acts as a multi-targeted kinase inhibitor.
- Induction of Apoptosis : It triggers intrinsic apoptotic pathways leading to increased levels of pro-apoptotic factors.
- Cell Cycle Arrest : The compound halts the progression of cancer cells through the cell cycle.
Case Studies
-
Cytotoxicity Study : A recent in vitro study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 50 µM.
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 29 to 59 µM across different cell lines.
- In Silico Studies : Molecular docking studies have suggested that the binding interactions between the compound and target kinases are comparable to established inhibitors such as sunitinib. This indicates a potential for developing more potent derivatives based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
